Fmoc-L-threonine monohydrate is a protected form of the naturally occurring amino acid, L-threonine. It is commonly employed in peptide synthesis, specifically in solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. [] The Fmoc group (9-fluorenylmethoxycarbonyl) acts as a temporary protecting group for the amino terminus of the amino acid. This protection strategy allows for the controlled and sequential addition of amino acids during peptide chain elongation. []
Fmoc-L-threonine monohydrate is a derivative of the amino acid threonine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of deprotection under mild conditions. Fmoc-L-threonine monohydrate serves as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Fmoc-L-threonine monohydrate can be sourced from various chemical suppliers specializing in amino acids and peptide synthesis reagents. It is typically produced through synthetic routes that involve the protection of L-threonine with the Fmoc group.
Fmoc-L-threonine monohydrate belongs to the class of protected amino acids, specifically those utilized in peptide synthesis. It is classified under amino acid derivatives, which are essential for constructing peptides with specific sequences and functionalities.
The synthesis of Fmoc-L-threonine monohydrate generally involves protecting the amino group of L-threonine with the Fmoc group. Several methods have been reported for this transformation:
The molecular structure of Fmoc-L-threonine monohydrate features:
The chemical formula for Fmoc-L-threonine monohydrate is with a molecular weight of approximately 275.30 g/mol.
The structural data can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₇N₁O₄ |
Molecular Weight | 275.30 g/mol |
Melting Point | 120-125 °C |
Solubility | Soluble in DMF, DMSO |
Fmoc-L-threonine undergoes several key reactions during peptide synthesis:
The mechanism by which Fmoc-L-threonine participates in peptide synthesis involves:
This process allows for iterative cycles of deprotection and coupling, enabling complex peptide sequences to be synthesized efficiently.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to characterize purity and structure .
Fmoc-L-threonine monohydrate has several significant applications:
Fmoc-L-threonine monohydrate (CAS 73731-37-0) serves as a cornerstone in modern SPPS due to its compatibility with the Fmoc/tBu orthogonal protection scheme. The Fmoc (9-fluorenylmethoxycarbonyl) group shields the α-amino group and is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), while the threonine side-chain hydroxyl and carboxylic acid groups remain protected by acid-labile tert-butyl (tBu) groups [8]. This orthogonality prevents undesired side reactions during peptide elongation. For trifunctional amino acids like histidine or cysteine, acid-stable protecting groups such as Trt (triphenylmethyl) are employed alongside tBu, ensuring selective deprotection cycles [7] [8]. The monohydrate form enhances stability by reducing epimerization risks during storage, a critical factor for long peptide syntheses (>50 residues) where cumulative impurities degrade product quality [2] [10].
Table 1: Orthogonal Protecting Groups for Fmoc-L-Threonine Monohydrate in SPPS
Functional Group | Protecting Group | Cleavage Condition | Compatibility Notes |
---|---|---|---|
α-Amino | Fmoc | Base (piperidine) | Prevents racemization |
Carboxyl | tBu | Acid (TFA) | Compatible with resin cleavage |
β-Hydroxyl | tBu | Acid (TFA) | Minimizes β-elimination |
Side-chain (e.g., His) | Trt | Mild acid (1% TFA) | Used concurrently with tBu |
Incorporating β-hydroxy amino acids like threonine demands tailored coupling reagents to suppress side reactions such as aspartimide formation or epimerization. HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) with HOBt (hydroxybenzotriazole) in DMF achieves near-quantitative coupling yields (>99%) for Fmoc-L-threonine monohydrate by minimizing steric hindrance at the β-carbon [4] [8]. Recent advances employ pseudoproline dipeptides (e.g., Fmoc-Thr-Ser(ψ⁽ᵐᵉᵐᵉᵖʳᵒ⁾-OH) to disrupt aggregation-prone sequences, improving crude peptide purity by 15–30% [7]. For sterically demanding segments, elevated temperatures (50°C) and dual-base systems (DIEA/DIPEA) enhance coupling kinetics without compromising the integrity of the monohydrate’s crystalline structure [2] [4].
Table 2: Coupling Reagent Performance for Fmoc-L-Threonine Monohydrate
Reagent System | Solvent | Coupling Yield (%) | Racemization Risk | Application Context |
---|---|---|---|---|
HBTU/HOBt/DIEA | DMF | >99 | Low | Standard sequences |
PyBOP/NMM | DMF | 95–98 | Moderate | Acid-sensitive peptides |
DIC/Oxyma Pure | NMP | >98 | Very low | Long peptides (>30 aa) |
HATU/HOAt | DMSO | >99 | Low | Sterically hindered sites |
N-methylated threonine derivatives are synthesized via oxazolidinone intermediates to enhance peptide metabolic stability. Fmoc-L-threonine monohydrate undergoes cyclization with paraformaldehyde, forming a cis-oxazolidin-5-one ring, which is reduced with LiAlH₄ to yield N-methylated Fmoc-N-Me-Thr-OH [4]. This method achieves >95% enantiomeric purity, critical for bioactive peptides requiring chiral integrity at the β-carbon. The monohydrate’s inherent stability minimizes dehydration during cyclization, a common issue with non-hydrated forms [8].
1.2.2. tert-Butyl Protection of β-Hydroxy Groups in Threonine Analogues
Selective protection of threonine’s β-hydroxy group is achieved using isobutylene and catalytic sulfuric acid at 0°C, producing Fmoc-Thr(tBu)-OH (CAS 71989-35-0) with >98% regioselectivity [3]. The tBu group’s bulkiness prevents lactonization in aspartate-threonine sequences—a prevalent side reaction in unprotected derivatives [7]. Stability studies confirm that Fmoc-Thr(tBu)-OH retains >99% purity after 12 months at -20°C, outperforming acetyl or benzyl alternatives that exhibit gradual deprotection [3]. The monohydrate form further stabilizes the carboxylate group via hydrogen bonding, reducing diketopiperazine formation during segment condensation [1] [10].
Glycosylated Fmoc-threonine building blocks are vital for glycopeptide drugs like PSGL-1 mimetics. Chemical glycosylation uses Schmidt glycosylation with TMSOTf (trimethylsilyl triflate) to attach peracetylated glycans to Fmoc-threonine monohydrate, but suffers from low yields (30–40%) due to β-elimination at the β-hydroxy group [6] [9]. In contrast, enzymatic methods employ galactosyltransferases to attach core-2 glycans (e.g., Galβ1→3GalNAc) in phosphate buffer (pH 7.4), achieving 70–85% yields without epimerization. The monohydrate’s water solubility (4.2 mg/mL) facilitates enzymatic reactions, though glycosidase contamination requires rigorous enzyme sourcing [6] [9].
Table 3: Glycan Conjugation Strategies for Fmoc-L-Threonine Monohydrate
Method | Conditions | Yield (%) | Anomeric Purity | Key Advantage |
---|---|---|---|---|
Chemical (Schmidt) | TMSOTf, CH₂Cl₂, -40°C | 30–40 | α/β mixture | No enzyme optimization |
Enzymatic (GalTase) | UDP-Gal, GalTase, pH 7.4, 37°C | 70–85 | β-specific | No protecting groups needed |
Chemoenzymatic | Chemical linkage + enzymatic sialylation | 60–75 | Controlled | Modular sLex construction |
Properties of Key Threonine Derivatives
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7